1-(4-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(4-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H14N6OS and its molecular weight is 338.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
- Synthesized derivatives, similar to the requested compound, demonstrated significant antimicrobial activities against various bacterial and fungal strains. This suggests potential for the development of new antimicrobial agents.
- Kaneria et al., 2016, in "International Letters of Chemistry, Physics and Astronomy" investigated similar compounds for antimicrobial activities. (Kaneria et al., 2016)
- Similar compounds were synthesized and tested for their antimicrobial activities, showing promising results against test microorganisms.
- (Bektaş et al., 2007) in "Molecules"
- (Bayrak et al., 2009) in "European journal of medicinal chemistry"
- Compounds structurally related to the requested chemical have shown good to moderate anticancer activity against various human cancer cell lines.
- Yakantham et al., 2019, in "Russian Journal of General Chemistry" synthesized and evaluated similar derivatives for anticancer activity. (Yakantham et al., 2019)
Antileishmanial Activity
- Derivatives of 4-amino-1,2,4-triazole, closely related to the requested compound, have demonstrated remarkable antileishmanial activity, which suggests potential application in the treatment of leishmaniasis.
- Süleymanoğlu et al., 2017, in "Journal of Molecular Structure" studied the antileishmanial activity of related compounds. (Süleymanoğlu et al., 2017)
Synthesis Methods
- Research has been conducted on efficient synthesis methods for similar 1,2,4-triazole derivatives, which are essential for exploring their potential applications.
- Shen and Zhang, 2015, in "Tetrahedron" developed a method for the synthesis of related 1,2,4-triazoles. (Shen and Zhang, 2015)
Mechanism of Action
Target of Action
Similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that the kinetics of similar compounds are dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction .
Biochemical Pathways
Similar compounds have been shown to undergo hydrolysis, a process that can influence various biochemical pathways .
Pharmacokinetics
Similar compounds are known to be only marginally stable in water, which could impact their bioavailability .
Result of Action
Similar compounds have been used in neutron capture therapy, suggesting potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the pH level can considerably accelerate the rate of reaction of similar compounds .
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-2-10-5-7-11(8-6-10)22-14(17)13(19-21-22)16-18-15(20-23-16)12-4-3-9-24-12/h3-9H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMOBHVNMWZQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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